molecular formula C18H16N4O3 B11676284 N'-(3-Hydroxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-(3-Hydroxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11676284
M. Wt: 336.3 g/mol
InChI Key: TVCXNZBBAUENLM-YBFXNURJSA-N
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Description

N’-(3-Hydroxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Hydroxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Hydroxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-Hydroxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-(3-Hydroxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
  • N’-(3-Hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-Hydroxybenzylidene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(3-Hydroxybenzylidene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both hydroxyl and methoxy functional groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrazole ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-25-17-8-3-2-7-14(17)15-10-16(21-20-15)18(24)22-19-11-12-5-4-6-13(23)9-12/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

TVCXNZBBAUENLM-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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